Tris(dimethylamino)phenylsilane is an organosilicon compound with the molecular formula . It features three dimethylamino groups attached to a phenylsilane core, which contributes to its unique properties. This compound is notable for its high volatility and thermal stability, making it a valuable precursor in various chemical processes, particularly in the semiconductor industry for thin-film deposition applications.
Tris(dimethylamino)phenylsilane is categorized as an organosilicon compound. It can be synthesized from readily available precursors, specifically phenyltrichlorosilane and dimethylamine. The synthesis typically requires controlled conditions to ensure purity and yield, which are critical for its applications in high-tech industries .
The primary method for synthesizing tris(dimethylamino)phenylsilane involves a reaction between phenyltrichlorosilane and dimethylamine. The reaction proceeds as follows:
This reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions, with careful control of temperature to ensure complete conversion and minimize by-products .
In industrial settings, large-scale reactors equipped with efficient cooling systems are employed to manage the exothermic nature of the reaction. High-purity reagents are used alongside advanced purification techniques to produce high-quality tris(dimethylamino)phenylsilane suitable for various applications.
Tris(dimethylamino)phenylsilane consists of a central silicon atom bonded to a phenyl group and three dimethylamino groups. The molecular structure can be represented as follows:
The compound exhibits significant steric hindrance due to the bulky dimethylamino groups, which influences its reactivity and stability. X-ray crystallography has been utilized to characterize similar compounds, providing insights into bond lengths and angles that are critical for understanding their chemical behavior .
Tris(dimethylamino)phenylsilane can undergo several chemical reactions, including:
The mechanism of action of tris(dimethylamino)phenylsilane primarily revolves around its role as a silicon source in vapor deposition processes. Its high volatility allows it to decompose upon heating, releasing silicon atoms that can then deposit onto substrates to form thin films. This property is particularly useful in the fabrication of semiconductor devices where precise control over film composition and thickness is required.
Relevant data includes boiling point, melting point, and density, which are crucial for practical applications but were not specified in the provided sources. Further experimental determination may be necessary for comprehensive data .
Tris(dimethylamino)phenylsilane has broad applications across various scientific fields:
The synthesis of Tris(dimethylamino)phenylsilane (TDMAS; CAS 4840-75-9) has evolved from early stoichiometric methods to advanced catalytic techniques. Initial routes involved the direct amination of chlorophenylsilane derivatives with dimethylamine under high-pressure conditions, yielding TDMAS but with significant byproducts like ammonium salts, necessitating costly purification. This method required a 3:1 molar ratio of dimethylamine to phenylsilane precursor and temperatures exceeding 100°C, resulting in yields below 60% [1]. By the 1990s, the transamination approach emerged, utilizing hexamethyldisilazane (HMDS) as a nitrogen donor. This method mitigated corrosion issues associated with ammonia salts and improved yields to 75–80% [1] [6]. Contemporary routes leverage silyl halide intermediates, such as phenyltrichlorosilane, reacted with dimethylamine in aprotic solvents (e.g., toluene), achieving yields >90% under optimized conditions [2].
Table 1: Evolution of TDMAS Synthetic Methods
Era | Method | Key Reagents | Yield (%) | Limitations |
---|---|---|---|---|
1970s | Direct Amination | PhSiCl₃, NH(CH₃)₂ | <60 | Ammonium salt byproducts |
1990s | Transamination | HMDS, PhSiH₃ | 75–80 | Slow reaction kinetics |
2000s–Present | Silyl Halide Amination | PhSiCl₃, LiN(CH₃)₂ | >90 | Solvent moisture sensitivity |
The amination mechanism proceeds via nucleophilic substitution at silicon, where the electrophilicity of the silicon center dictates reaction efficiency. Density functional theory (DFT) studies reveal that phenylsilane precursors (e.g., PhSiCl₃) undergo stepwise displacement of chloride by dimethylamine. The first substitution forms PhSiCl₂[N(CH₃)₂], with a calculated activation energy of 15–20 kcal/mol. Subsequent substitutions exhibit lower barriers (10–15 kcal/mol) due to enhanced silicon electrophilicity upon N-donor incorporation [2]. In reductive amination pathways, silanes like PhSiH₃ participate in hydride transfer to imine intermediates, forming silyl enolates that tautomerize to TDMAS [8]. Kinetic studies confirm a second-order dependence: first-order in silane and first-order in amine [6].
Moisture sensitivity (reactivity with water) and thermal degradation (decomposition above 160°C) necessitate stringent reaction controls. Modern synthesis employs:
Industrial TDMAS production faces hurdles in purity, energy use, and byproduct management:
Table 2: Scalability Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy |
---|---|---|
Purity Specifications | 30–40% cost increase | Multi-zone distillation |
Thermal Degradation | Yield loss (5–10%) | Flow reactor implementation |
NH₄Cl Byproducts | Waste disposal costs | Pyrohydrolysis to HCl/NH₃ |
Catalytic systems address limitations in stoichiometric methods:
Table 3: Catalytic Systems for TDMAS Synthesis
Catalyst Type | Example | TON | Selectivity Improvement |
---|---|---|---|
Lewis Acid | B(C₆F₅)₃ | 20 | 90% vs. uncatalyzed |
Metalloenzyme | hCAII | 500 | Enantioselectivity >98% ee |
Transition Metal | Cu(I)/NHC | 150 | Regioselectivity >95% |
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